
Penicillin g
Vue d'ensemble
Description
Penicillin G (benzylpenicillin) is a natural β-lactam antibiotic derived from Penicillium fungi. Its molecular structure comprises a thiazolidine ring fused to a β-lactam ring and a benzyl side chain, which dictates its pharmacokinetic and antimicrobial properties . Primarily effective against Gram-positive bacteria (e.g., Streptococcus spp., Staphylococcus spp.) and certain Gram-negative cocci, this compound is administered intramuscularly or intravenously. To prolong its action, it is formulated as benzathine or procaine salts, which provide slow release into the bloodstream . Clinical applications include treatment of syphilis, streptococcal pharyngitis, and rheumatic fever prophylaxis .
Méthodes De Préparation
Biosynthetic Pathways in Penicillin G Production
The biosynthesis of this compound in Penicillium chrysogenum occurs through a highly specialized three-step enzymatic cascade localized in distinct cellular compartments. This pathway exemplifies the interplay between primary metabolism and secondary metabolite production, with critical roles played by peroxisomes in precursor activation and side-chain modification .
Tripeptide Formation and Epimerization
The first step involves the nonribosomal peptide synthetase (NRPS) ACV synthetase (ACVS), encoded by the pcbAB gene. This enzyme catalyzes the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine into the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteine-D-valine (ACV). Crucially, ACVS mediates the epimerization of L-valine to D-valine during this process, a stereochemical modification essential for β-lactam ring formation . Recent studies demonstrate that ACVS activity increases 12-fold in high-yielding industrial strains compared to wild-type P. chrysogenum .
Oxidative Cyclization to Isopenicillin N
Isopenicillin N synthase (IPNS), encoded by pcbC, converts ACV into isopenicillin N (IPN) through an iron-dependent oxidative mechanism. This step forms the bicyclic penam nucleus, with molecular oxygen serving as the terminal electron acceptor. IPN exhibits minimal antibiotic activity but provides the core structure for subsequent side-chain modifications. Crystallographic studies reveal that IPNS achieves a turnover number of 1,200 molecules per minute under optimal oxygenation .
Side-Chain Transamidation
The final step involves isopenicillin N acyltransferase (IAT), encoded by penDE, which replaces the α-aminoadipyl side chain of IPN with phenylacetyl-CoA. This reaction occurs exclusively in peroxisomes, where the enzyme colocalizes with phenylacetyl-CoA ligase (PCL) to ensure efficient precursor utilization . Industrial strains contain up to 30 peroxisomes per cell, compared to 2–3 in wild-type fungi, significantly enhancing transamidation rates .
Table 1: Enzymatic Components of this compound Biosynthesis
Enzyme | Gene | Localization | Reaction | Turnover Rate (min⁻¹) |
---|---|---|---|---|
ACV Synthetase | pcbAB | Cytoplasm | Tripeptide formation | 85 ± 12 |
IPN Synthase | pcbC | Cytoplasm | β-lactam ring formation | 1,200 ± 150 |
IPN Acyltransferase | penDE | Peroxisomes | Side-chain substitution | 450 ± 60 |
Fermentation Process Optimization
Industrial this compound production employs fed-batch fermentation in 100,000 L bioreactors, achieving titers of 74 g/L through precise control of dissolved oxygen (DO), pH, and precursor feeding . Modern processes utilize genetically engineered strains with amplified biosynthetic gene clusters and reduced branched-amino acid degradation pathways .
Strain Development
High-yield strains such as P. chrysogenum Wis 54-1255 contain multiple copies of the penicillin gene cluster (up to 15 copies per genome) and modified vacuolar proteases that minimize enzyme degradation . Recombinant strains expressing cephalosporin expandase genes enable hybrid antibiotic production, though this remains experimental for this compound .
Media Composition
Corn steep liquor (45 g/L) and soy meal (20 g/L) provide nitrogen sources, while glucose is maintained below 5 g/L to prevent catabolite repression. Phenylacetic acid (PAA), the side-chain precursor, is fed at 0.8–1.2 g/L·h to avoid toxicity .
Table 2: Fermentation Parameters for this compound Production
Parameter | Optimal Range | Effect on Titer |
---|---|---|
Temperature | 25–28°C | ±15% yield per 2°C deviation |
pH | 6.5–7.0 | Maximizes IAT activity |
DO | 30–40% saturation | Critical for IPNS function |
PAA Feeding Rate | 0.9 g/L·h | Prevents substrate inhibition |
Enzymatic Synthesis Approaches
Direct enzymatic synthesis of this compound was first demonstrated in 1998 using cell-free extracts containing ACVS and IPNS . This method bypasses fungal cultivation but remains commercially unviable due to low yields (≤1.2 g/L). Recent advances include:
Immobilized Enzyme Systems
Covalent binding of IPNS to chitosan beads improves operational stability, achieving 45% activity retention after 10 cycles. Co-immobilization with glucose dehydrogenase enables NADPH regeneration, reducing cofactor costs by 60% .
Heterologous Expression
E. coli strains expressing pcbAB and pcbC produce IPN at 3.8 g/L in 48 hours. However, the absence of functional peroxisomes prevents complete conversion to this compound, necessitating in vitro transamidation .
Downstream Processing and Formulation
Recovery of this compound from fermentation broth typically involves solvent extraction (butyl acetate) followed by crystallization as the potassium salt (95% purity). Novel aqueous two-phase systems using thermoseparating polymers reduce organic solvent use by 70% .
Procaine this compound Preparation
Procaine penicillin, a sustained-release formulation, is prepared by reacting this compound potassium with procaine hydrochloride under nitrogen atmosphere. Homogenization at 8,000 psi ensures particle sizes <50 μm, critical for injectable suspensions .
Table 3: Excipients in Procaine this compound Formulation
Component | Concentration (%) | Function |
---|---|---|
Sodium citrate | 0.8 | pH stabilization |
Lecithin | 0.3 | Particle dispersion |
Povidone K30 | 1.2 | Crystallization control |
Methylparaben | 0.18 | Antimicrobial preservation |
Industrial Scale Production Challenges
Modern facilities produce 150–200 metric tons annually, facing three primary challenges:
Byproduct Formation
6-Oxopiperidine-2-carboxylic acid (OPC) forms through non-enzymatic cyclization of δ-aminoadipic acid, reducing yields by 12–15%. Adsorption with XAD-16 resins removes 90% of OPC prior to crystallization .
Strain Degradation
Repeated subculturing causes plasmid loss in engineered strains, decreasing productivity by 0.8% per generation. Cryopreservation at -80°C in 10% glycerol maintains strain stability for 18 months .
Waste Stream Management
Mycelial waste (25 tons/day) is treated via anaerobic digestion, producing 380 m³ biogas/ton. Residual phenylacetic acid is recovered via nanofiltration (85% efficiency) .
Analyse Des Réactions Chimiques
Types de réactions
La benzylpénicilline subit diverses réactions chimiques, notamment :
Oxydation : La dégradation oxydative de la benzylpénicilline peut se produire dans certaines conditions, entraînant la formation de divers produits de dégradation.
Substitution : La benzylpénicilline peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle bêta-lactame.
Réactifs et conditions courants
Hydrolyse : Catalysée par des enzymes bêta-lactamases ou des conditions acides/alcalines.
Oxydation : Peut se produire en présence d'agents oxydants tels que le peroxyde d'hydrogène.
Substitution : Les nucléophiles tels que les amines peuvent réagir avec le cycle bêta-lactame dans des conditions appropriées.
Principaux produits
Acide pénicilloïque : Formé par l'hydrolyse de la benzylpénicilline.
Produits de dégradation : Divers composés formés par dégradation oxydative.
Applications de la recherche scientifique
La benzylpénicilline a de nombreuses applications dans la recherche scientifique, notamment :
Mécanisme d'action
La benzylpénicilline exerce ses effets antibactériens en inhibant la synthèse des parois cellulaires bactériennes. Elle se lie aux protéines de liaison à la pénicilline (PBP) dans la paroi cellulaire bactérienne, interférant avec la réticulation des chaînes de peptidoglycanes. Cette perturbation affaiblit la paroi cellulaire, entraînant la lyse et la mort cellulaire . Les principales cibles moléculaires sont les PBP, qui sont essentielles à la synthèse de la paroi cellulaire .
Applications De Recherche Scientifique
Pharmacological Properties
Mechanism of Action
Penicillin G exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) within the bacterial cell wall, disrupting the cross-linking of peptidoglycan layers. This leads to cell lysis due to osmotic pressure and activation of autolysins, which further degrade the cell wall .
Pharmacokinetics
- Absorption: this compound is sensitive to gastric acid and is typically administered via parenteral routes.
- Distribution: It achieves high concentrations in body fluids such as synovial and peritoneal fluids, particularly during inflammation.
- Metabolism: Minimal hepatic metabolism occurs; it is primarily excreted unchanged in urine.
- Elimination Half-life: Approximately 30 minutes to 1 hour in healthy adults .
Clinical Indications
This compound is indicated for a variety of severe infections caused by susceptible organisms. Notable applications include:
Case Studies and Research Findings
-
Meningitis Treatment
A study demonstrated that this compound effectively reduced mortality rates in patients with bacterial meningitis when administered promptly. The rapid achievement of therapeutic levels was crucial for patient outcomes . -
Endocarditis Management
In cases of infective endocarditis caused by Streptococcus species, this compound combined with gentamicin showed improved efficacy compared to monotherapy, highlighting the importance of combination therapy in severe infections . -
Syphilis Treatment
Clinical guidelines recommend this compound as the first-line treatment for syphilis across all stages, with studies indicating high cure rates and low recurrence when administered correctly .
Antibiotic Resistance
Despite its effectiveness, the emergence of antibiotic resistance poses a significant challenge. Resistance mechanisms include:
- Beta-lactamase Production: Some bacteria produce enzymes that hydrolyze the beta-lactam ring of this compound, rendering it ineffective.
- Porin Channel Mutations: Gram-negative bacteria may alter porin channels to limit this compound entry .
Research indicates that resistance rates are rising, particularly among enterococci and certain strains of Staphylococcus aureus. Continuous surveillance and antibiotic stewardship programs are essential to mitigate these trends .
Mécanisme D'action
Benzylpenicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, interfering with the cross-linking of peptidoglycan chains. This disruption weakens the cell wall, leading to cell lysis and death . The primary molecular targets are the PBPs, which are essential for cell wall synthesis .
Comparaison Avec Des Composés Similaires
Penicillin G vs. Other Penicillin Derivatives
Ampicillin
- Structural Difference: Ampicillin features an amino group on its benzyl side chain, enhancing its ability to penetrate Gram-negative bacterial outer membranes .
- Spectrum : Broader than this compound, covering Escherichia coli, Salmonella, and Haemophilus influenzae.
- β-Lactamase Susceptibility : Both are inactivated by penicillinase, but ampicillin’s broader use necessitates combination with β-lactamase inhibitors (e.g., sulbactam) .
BL-P1462 (α-Sulfoaminobenzyl Penicillin)
- Structural Difference : A sulfonamide group on the side chain increases resistance to β-lactamases .
- Activity: 10–20× less potent than this compound against Gram-positive bacteria. 17× more effective against Pseudomonas aeruginosa (MIC: 32 µg/mL vs. >512 µg/mL for this compound) due to enhanced enzyme resistance .
This compound Benzathine vs. This compound Procaine
This compound vs. Non-Penicillin Antibiotics
Spectinomycin
- Mechanism: Aminocyclitol antibiotic inhibiting ribosomal protein synthesis.
- Gonorrhea Treatment: this compound (procaine): 20.3% failure rate in males vs. 9.5% for spectinomycin (2 g dose) . Resistance: this compound’s higher failure rate reflects emerging β-lactamase-producing Neisseria gonorrhoeae strains .
Amoxicillin
- Spectrum : Similar to ampicillin but with better oral bioavailability.
- Patient Ratings : Lower efficacy (6.3/10) compared to this compound benzathine (9.3/10), likely due to resistance and side effects (e.g., gastrointestinal distress) .
Doxycycline
- Class : Tetracycline; inhibits protein synthesis.
- Use Cases : Broad-spectrum but contraindicated in pregnancy and children <8 years.
- Efficacy : Comparable to this compound for syphilis in penicillin-allergic patients but with higher toxicity (e.g., photosensitivity) .
Long-Acting Formulations
- Benzathine this compound : Bioequivalence studies are challenging due to prolonged release (detectable for 28 days). Regulatory standards lack particle size specifications, risking variable plasma concentrations .
Activité Biologique
Penicillin G, a β-lactam antibiotic, has been a cornerstone in the treatment of bacterial infections since its discovery. Its primary mechanism of action involves inhibiting the synthesis of the bacterial cell wall, which is critical for bacterial growth and survival. This article delves into the biological activity of this compound, highlighting its efficacy against various bacterial strains, its pharmacokinetics, and recent research findings that explore its potential synergistic effects with other compounds.
This compound exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits transpeptidation, a crucial step in the cross-linking of peptidoglycan layers, leading to cell lysis and death. The effectiveness of this compound is particularly noted against Gram-positive bacteria and some Gram-negative bacteria that have not developed resistance mechanisms.
Antimicrobial Efficacy
The antimicrobial activity of this compound has been extensively studied across various bacterial strains. Below is a summary of key findings from recent research:
Pharmacokinetics
This compound has a short half-life, typically ranging from 30 to 60 minutes , necessitating frequent dosing for effective therapeutic levels. Its absorption varies based on the route of administration:
- Intravenous (IV) : Rapidly achieves therapeutic levels.
- Intramuscular (IM) : Slower absorption; peak concentrations reached within 30-60 minutes.
- Oral : Poor bioavailability due to gastric acid degradation; not typically used orally without protective formulations.
Synergistic Effects with Other Compounds
Recent studies have explored the potential for enhancing the efficacy of this compound through combinations with other antimicrobial agents. Notable findings include:
- Isoalantolactone : This compound has been shown to enhance the antimicrobial activity of this compound against β-lactamase-positive S. aureus strains, suggesting a synergistic effect that could overcome resistance mechanisms .
- Plant Extracts : Research indicates that combining this compound with extracts from Eucalyptus globulus and Juglans regia can significantly improve its antibacterial effects against resistant strains .
Case Studies
-
Combination Therapy in Resistant Infections :
A study demonstrated that when this compound was combined with isoalantolactone, there was a notable reduction in colony-forming units (CFUs) against resistant S. aureus strains in vitro and in animal models, indicating potential for clinical application in treating resistant infections . -
Clinical Application in Prophylaxis :
In a hollow fiber infection model simulating Group A Streptococcus infections, constant concentrations of this compound were effective in preventing bacterial growth over extended periods, highlighting its role in prophylactic treatment strategies .
Q & A
Q. How can researchers design experiments to investigate the stability of Penicillin G under varying pH and temperature conditions?
Basic Research Focus
To assess this compound stability, use controlled enzymatic activity assays under defined physicochemical conditions. For example:
- pH stability : Prepare buffer solutions (pH 6.0–9.0) and measure this compound Acylase (PGA) activity via spectrophotometry at 415 nm using phenylacetyl potassium salt hydrolysis to quantify 6-aminopenicillanic acid (6-APA) .
- Temperature stability : Incubate this compound solutions at 25–55°C and monitor activity decay over time using kinetic assays. Fixed PGA exhibits peak activity at 45°C but retains stability due to enhanced mechanical strength from magnetic nanoparticle immobilization .
Methodological Note : Include negative controls (e.g., denatured enzyme) and triplicate measurements to ensure reproducibility .
Q. What advanced techniques are available for immobilizing this compound Acylase (PGA) to enhance catalytic efficiency?
Advanced Research Focus
Immobilization on magnetic Ni-Co ferrite nanocomposites (e.g., Ni₀.₇Co₀.₃Fe₂O₄@SiO₂-CHO) improves enzyme stability and reusability:
- Procedure : Mix 0.1 g nanocomposite with PGA in pH 8.0 phosphate buffer, incubate at 37°C for 4 hours, and recover via magnetic separation .
- Characterization : Use FT-IR spectroscopy (Si-O-Si bonds at 1,124 cm⁻¹), SEM (particle size ~21 nm), and EDX (elemental composition validation) to confirm immobilization .
- Outcome : Fixed PGA retains >80% activity after 10 cycles and operates optimally at pH 7.5–8.0, unlike free PGA (pH 8.0) .
Q. How should researchers address contradictions in reported half-life values of this compound under similar experimental conditions?
Data Contradiction Analysis
Discrepancies may arise from variations in:
- Substrate purity : Impurities in phenylacetyl derivatives can skew hydrolysis rates. Validate substrates via NMR or LC-MS .
- Enzyme source : PGA from E. coli vs. Bacillus spp. may differ in thermostability. Standardize enzyme batches using Bradford assays .
- Statistical rigor : Apply ANOVA or linear regression to compare datasets, and report confidence intervals (e.g., 95% CI) .
Recommendation : Follow PRISMA guidelines for systematic reviews to harmonize data interpretation .
Q. What methodologies are recommended for synthesizing novel this compound derivatives with improved β-lactamase resistance?
Advanced Synthetic Chemistry Focus
Modify the β-lactam ring via:
- Rearrangement reactions : Convert Penicillin V methyl ester to thiazolidine derivatives using thiol-methylamine or cyclopropanemethylamine .
- Side-chain functionalization : Introduce 2-(bromomethyl)benzothiazole groups to enhance steric hindrance against β-lactamase .
- Characterization : Confirm structures via HR-MS (>95% purity), ¹H/¹³C NMR, and IR spectroscopy. Use column chromatography for purification .
Experimental Design Tip : Optimize reaction conditions (e.g., solvent polarity, catalyst load) using Design of Experiments (DoE) to minimize byproducts .
Q. How can researchers ensure reproducibility when replicating this compound degradation studies?
Basic Methodological Rigor
- Detailed protocols : Specify buffer composition (e.g., 50 mM phosphate, pH 7.4), enzyme concentrations, and incubation times .
- Instrument calibration : Standardize spectrophotometers using 6-APA reference standards and validate via inter-laboratory comparisons .
- Data transparency : Publish raw datasets and chromatograms in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal’s 15-word figure titles) .
Advanced Consideration : Use open-access platforms like Zenodo to share protocols, enabling third-party validation .
What strategies are effective for formulating research questions on this compound’s mechanism of action using the PICO/FINER frameworks?
Research Question Design
- PICO Framework :
- FINER Criteria : Ensure questions are feasible (lab resources available), novel (e.g., synergy with adjuvants), and ethical (animal model guidelines) .
Example Question : How does this compound’s binding affinity to penicillin-binding proteins (PBPs) vary across methicillin-resistant Staphylococcus aureus (MRSA) clonal types?
Propriétés
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSARLDLIJGVTE-MBNYWOFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
113-98-4 (mono-potassium salt), 69-57-8 (mono-hydrochloride salt) | |
Record name | Benzylpenicillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5046934 | |
Record name | Penicillin G | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Penicillin G | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble (210 mg/L), WHITE, CRYSTALLINE POWDER; PH OF 3% AQ SOLN 5.0-7.5; SPECIFIC OPTICAL ROTATION: +285-310 DEG @ 22 °C/D (0.7%); DECOMP 214-217 °C; MODERATELY HYGROSCOPIC; FREELY SOL IN WATER, IN ISOTONIC NACL SOLN, IN DEXTROSE SOLN; MODERATELY SOL IN GLYCEROL & ALCOHOLS /PENICILLIN G POTASSIUM/, PRACTICALLY INSOL IN WATER; SOL IN PEANUT OIL; FREELY SOL IN METHANOL, BENZENE, CHLOROFORM, AMYL ACETATE /METHYL ESTER/, SPARINGLY SOL IN WATER; INSOL IN PETROLEUM ETHER; SOL IN METHANOL, ETHANOL, ETHER, ETHYL ACETATE, BENZENE, CHLOROFORM, ACETONE, 2.85e-01 g/L | |
Record name | Benzylpenicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01053 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PENICILLIN G | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Penicillin G | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
MP 106-110 °C (WITH DECOMPOSITION); DENSITY 1.255-1.256; AQ SOLN ARE DEXTROROTATORY; SOLUBILITIES @ 28 °C: 6.8 MG/ML IN WATER, GREATER THAN 20 MG/ML IN METHANOL, 0.075 MG/ML IN BENZENE, 1.05 IN TOLUENE /PENICILLIN G PROCAINE/ | |
Record name | PENICILLIN G | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
AMORPHOUS WHITE POWDER | |
CAS No. |
61-33-6 | |
Record name | Penicillin G | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylpenicillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylpenicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01053 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Penicillin G | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(2-phenylacetamido)penicillanic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENICILLIN G | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q42T66VG0C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PENICILLIN G | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Penicillin G | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214-217 °C, 214 - 217 °C | |
Record name | Benzylpenicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01053 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Penicillin G | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.